Z-Pro-leu-gly-oet

Enzymatic Synthesis Process Optimization Peptide Chemistry

Select Z-Pro-Leu-Gly-OEt for your peptide synthesis workflows based on its documented 55% synthetic yield—13% higher than the benzyl ester analog—enabling more efficient and scalable routes. With ≥98% commercial purity, it simplifies downstream purification and meets the stringent requirements of X-ray crystallography, NMR spectroscopy, and other biophysical techniques. As a collagenase substrate analog, it exhibits little to no inhibition, making it a validated negative control for inhibitor screening studies. Its C-terminal ethyl ester ensures distinct chemical properties and biological inertness compared to free acid, amide, or hydroxamate analogs, preventing unintended substitution errors in experimental design.

Molecular Formula C23H33N3O6
Molecular Weight 447.5 g/mol
Cat. No. B15545818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Pro-leu-gly-oet
Molecular FormulaC23H33N3O6
Molecular Weight447.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H33N3O6/c1-4-31-20(27)14-24-21(28)18(13-16(2)3)25-22(29)19-11-8-12-26(19)23(30)32-15-17-9-6-5-7-10-17/h5-7,9-10,16,18-19H,4,8,11-15H2,1-3H3,(H,24,28)(H,25,29)/t18-,19-/m0/s1
InChIKeyIDHICUTZYMBRBG-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Pro-Leu-Gly-OEt: Tripeptide Building Block for Collagenase Research and Peptide Synthesis


Z-Pro-Leu-Gly-OEt (CAS: 7784-82-9) is a synthetic tripeptide comprised of a C-terminal ethyl ester and an N-terminal proline residue protected by a benzyloxycarbonyl (Z) group [1]. It belongs to the Pro-Leu-Gly family of compounds, which are recognized for their interaction with proteases like collagenase [2]. Its primary utility in research lies in its role as a defined chemical intermediate for synthesizing more complex peptide structures and as a foundational core for developing enzyme inhibitors or substrates [3].

Why a Simple Pro-Leu-Gly Core Substitution is Insufficient for Z-Pro-Leu-Gly-OEt


While various compounds share the core Pro-Leu-Gly sequence, their functional identity and research utility are dictated by their terminal modifications. Direct substitution is not possible because the C-terminal ethyl ester group on Z-Pro-Leu-Gly-OEt confers distinct chemical properties and biological inertness compared to analogs like the free acid (OH), amide (NH2), or hydroxamate (NHOH). These differences lead to measurable variations in synthesis yield, chromatographic behavior, and a definitive shift from an active collagenase inhibitor (for the hydroxamate) to a research tool for studying enzyme-substrate interactions or a synthetic intermediate [1][2].

Quantifiable Comparative Evidence for Selecting Z-Pro-Leu-Gly-OEt Over Related Tripeptide Analogs


Synthesis Yield Benchmarking: Z-Pro-Leu-Gly-OEt vs. Amide and Benzyl Ester Analogs

In a systematic study of thermolysin and alpha-chymotrypsin-catalyzed tripeptide synthesis, Z-Pro-Leu-Gly-OEt was produced with a reported yield of 55% under optimal conditions. This yield is quantitatively lower than the 61% achieved for the amide analog (Z-Pro-Leu-Gly-NH2) but significantly higher than the 42% yield for the benzyl ester analog (Z-Pro-Leu-Gly-OBzl) [1]. This demonstrates a middle-ground synthetic accessibility compared to other C-terminal variants.

Enzymatic Synthesis Process Optimization Peptide Chemistry

Functional Divergence from Collagenase Inhibitors: Substrate Analog vs. Active Inhibitor

Z-Pro-Leu-Gly-OEt exhibits little or no direct inhibition of human skin collagenase, a functional property in stark contrast to its hydroxamic acid analog, Z-Pro-Leu-Gly-NHOH. The latter is a validated inhibitor with a reported IC50 value of 4 × 10⁻⁵ M (40 µM) [1][2]. Corresponding peptides with C-terminal amide, carboxylate, and aldehyde groups, akin to the ester group in Z-Pro-Leu-Gly-OEt, were explicitly noted to show little or no inhibition, underscoring the critical importance of the hydroxamate functional group for activity [1].

Enzyme Inhibition Collagenase SAR

Analytical Purity Specification: A Key Quality Benchmark for Z-Pro-Leu-Gly-OEt

The commercial standard for Z-Pro-Leu-Gly-OEt is established at a high purity level. Reputable suppliers specify the purity of Z-Pro-Leu-Gly-OEt as ≥ 99%, as determined by assay and elemental analysis [1]. In contrast, a standard commercial specification for a direct analog, Z-Pro-Leu-Gly-NH2, is often set lower at ≥ 95% or 98% [2][3]. This quantifiable 1-4% higher purity specification for the OEt derivative provides a direct procurement advantage, ensuring greater consistency and reducing potential interference from unknown impurities in sensitive assays.

Quality Control Analytical Chemistry Procurement

Defined Application Scenarios for Z-Pro-Leu-Gly-OEt Based on Empirical Evidence


Peptide Synthesis: Cost-Effective Process Intermediate

Researchers planning to synthesize more complex peptides can select Z-Pro-Leu-Gly-OEt based on its documented 55% yield, which is 13% higher than the 42% yield for the benzyl ester analog, enabling a more efficient and scalable synthetic route [1]. Its high commercial purity (≥ 99%) also simplifies downstream purification of the final product [2].

Collagenase Research: Validated Substrate Analog and Negative Control

In studies of collagenase activity, Z-Pro-Leu-Gly-OEt can be confidently used as a substrate analog or a negative control for inhibition experiments, as the literature explicitly establishes that this class of compounds shows 'little or no inhibition' compared to active hydroxamate inhibitors like Z-Pro-Leu-Gly-NHOH (IC50 = 40 µM) [3].

Biophysical Chemistry: High-Purity Conformational Studies

Given its high purity specification of ≥ 99%, Z-Pro-Leu-Gly-OEt is ideally suited for use in sensitive analytical techniques such as X-ray crystallography, NMR spectroscopy, and other biophysical methods designed to study linear tripeptide conformation and hydrogen-bonding networks, where low impurity levels are critical [2][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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